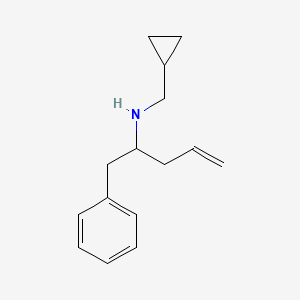

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine

説明

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine is an organic compound that features a cyclopropylmethyl group attached to a phenylpent-4-en-2-amine backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine typically involves the formation of the cyclopropylmethyl group followed by its attachment to the phenylpent-4-en-2-amine backbone. One common method involves the nucleophilic substitution of bromocyclopropanes with an appropriate amine . The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scalable continuous-flow electrolysis platforms to improve reaction throughput and yield . This method enhances the efficiency and sustainability of the synthesis process, making it more suitable for large-scale production.

化学反応の分析

Types of Reactions

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or ethers.

科学的研究の応用

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved may include modulation of signal transduction processes and alteration of enzyme activity .

類似化合物との比較

Similar Compounds

- N-methyl-1-phenylpent-4-en-2-amine

- N-benzyl-1-phenylpent-4-en-2-amine

- N-phenethyl-1-phenylpent-4-en-2-amine

Uniqueness

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs .

生物活性

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine is an organic compound with potential biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a phenylpent-4-en-2-amine backbone. The unique structure imparts distinct steric and electronic properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The cyclopropylmethyl group enhances the compound's binding affinity and selectivity towards these targets, which may include:

- Enzymes: Potential inhibition or modulation of enzyme activity.

- Receptors: Interaction with neurotransmitter receptors, potentially influencing neurotransmission.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies on related phenyl derivatives demonstrated significant activity in animal models of epilepsy, particularly using the maximal electroshock (MES) test .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Dose (mg/kg) | MES Protection | Time Point (h) |

|---|---|---|---|

| Compound A | 100 | Yes | 0.5 |

| Compound B | 300 | Yes | 4 |

| This compound | TBD | TBD | TBD |

Antiviral Activity

There is emerging interest in the antiviral potential of compounds similar to this compound. Research has shown that certain derivatives can inhibit viral entry by targeting proteases essential for viral activation . This suggests a possible therapeutic application in treating viral infections.

Case Studies and Research Findings

- Anticonvulsant Screening : Initial studies conducted on related compounds showed varying degrees of efficacy in preventing seizures in animal models. The results indicated that modifications in the chemical structure could significantly impact anticonvulsant activity .

- Antiviral Studies : Investigations into related compounds revealed their ability to inhibit protease activity linked to viral entry mechanisms. For example, K11777, a structurally similar compound, demonstrated sub-nanomolar efficacy against SARS-CoV and Ebola virus entry .

- Pharmacological Profiling : In-depth pharmacological profiling has been conducted to assess the safety and efficacy of these compounds. Toxicity assessments using the rotarod test indicated that while some derivatives exhibited significant anticonvulsant effects, they also required careful evaluation for neurological toxicity .

特性

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-6-15(16-12-14-9-10-14)11-13-7-4-3-5-8-13/h2-5,7-8,14-16H,1,6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZUFSNGROJAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306906 | |

| Record name | N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35531-77-2 | |

| Record name | NSC181983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。